molecular formula C17H8Cl2F6N2 B3034480 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole CAS No. 1797764-73-8

1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole

Cat. No. B3034480
CAS RN: 1797764-73-8
M. Wt: 425.2 g/mol
InChI Key: GSCQNMUUWMEDJL-UHFFFAOYSA-N
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Description

The compound “1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole” is a pyrazole derivative . Pyrazole derivatives have found considerable utilization in the agrochemical and pharmaceutical industries .


Synthesis Analysis

The synthesis of this compound involves several steps. One of the key steps is the synthesis of phenylhydrazine from 2,6-dichloro-4-trifluoromethylphenylamine through diazotization, reduction, and hydration . The reducing reagent plays an important role in the reaction . When the intermediate was reduced by SnCl2, an almost quantitative yield of product was obtained .


Molecular Structure Analysis

The molecular structure of this compound has been confirmed by elemental analysis, 1H-NMR, and 13C-NMR . In addition, the structure of an intermediate was investigated by X-ray crystallography .


Chemical Reactions Analysis

This compound has been used in the synthesis of pyrazolo[4,3-d]isoxazole derivatives . It reacts with excess of ethyl acetoacetate to afford 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 437.148 . The IUPAC Standard InChI is InChI=1S/C12H4Cl2F6N4OS/c13-5-1-4 (11 (15,16)17)2-6 (14)8 (5)24-10 (22)9 (7 (3-21)23-24)26 (25)12 (18,19)20/h1-2H,22H2 .

Scientific Research Applications

1. Crystallographic and Structural Studies

  • Crystal Structure and Mechanistic Investigation : The crystal structure of a related pyrazole compound was determined using X-ray crystallography, helping to understand its reaction mechanism with unsaturated carbonyl compounds (Liu, Chen, Sun, & Wu, 2013).
  • Investigation of Molecular Structure : Analysis of similar pyrazole derivatives, including studies using X-ray crystallography, provides insights into their molecular structure and potential applications (Zhang, He, Jiang, Mu, & Wan, 2011).

2. Synthesis and Characterization of Derivatives

  • Synthesis of Novel Derivatives : Research has focused on synthesizing novel pyrazole derivatives, which could lead to applications in various fields (Hu, Ge, Ding, & Zhang, 2010).
  • Exploring Chemical Reactions : Investigations into the synthesis of related pyrazole compounds, such as those involving Vilsmeier-Haack and Claisen-Schmidt reactions, contribute to the understanding of their chemical properties and potential applications (Bhat et al., 2016).

3. Potential Biological and Antimicrobial Applications

  • Antimicrobial and Antioxidant Activities : Some pyrazole derivatives have been screened for their in vitro antimicrobial, antifungal, and antioxidant activities, showing promise in biomedical applications (Bhat et al., 2016).

4. Agrochemical Applications

  • Nematicidal Activity : Certain pyrazole-4-carboxamide derivatives show moderate efficacy against plant pathogens, indicating potential use in agrochemicals (Cheng et al., 2018).

5. Luminescence and Photophysical Studies

  • Luminescent Properties : The study of complexes containing pyrazole ligands, including luminescent properties, is essential for applications in materials science and photonics (Tang et al., 2010).

6. Material Science and Electronics

  • Electronic Properties and Interaction with Fullerenes : Investigations into the electronic properties of pyrazole derivatives and their interaction with fullerene molecules contribute to material science and electronic applications (2022).

7. Medicinal Chemistry Applications

  • Potential in Anticancer Drug Synthesis : Research on pyrazole derivatives highlights their role as intermediates in the synthesis of biologically active compounds, including potential anticancer drugs (Liu, Xu, & Xiong, 2017).

properties

IUPAC Name

1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[3-(trifluoromethyl)phenyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8Cl2F6N2/c18-13-5-12(17(23,24)25)6-14(19)15(13)27-8-10(7-26-27)9-2-1-3-11(4-9)16(20,21)22/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCQNMUUWMEDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CN(N=C2)C3=C(C=C(C=C3Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8Cl2F6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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